molecular formula C10H7F3N2OS B2420560 N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide CAS No. 1203142-81-7

N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide

Cat. No.: B2420560
CAS No.: 1203142-81-7
M. Wt: 260.23
InChI Key: BCLOPMMPVSALPU-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide is a fluorinated organic compound that has garnered significant interest due to its unique chemical properties. The presence of the trifluoroethyl group imparts distinct characteristics such as increased lipophilicity and metabolic stability, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide typically involves the reaction of 2-aminobenzothiazole with 2,2,2-trifluoroethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism by which N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide exerts its effects involves the interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trifluoroethyl)benzamide
  • 2-(2,2,2-trifluoroethyl)benzothiazole
  • N-(2,2,2-trifluoroethyl)-1,3-thiazole-2-carboxamide

Uniqueness

N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide stands out due to its unique combination of the trifluoroethyl group and the benzothiazole moiety. This combination imparts distinct chemical and biological properties, making it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2OS/c11-10(12,13)5-14-8(16)9-15-6-3-1-2-4-7(6)17-9/h1-4H,5H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLOPMMPVSALPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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